methyl 4-oxo-1H-pyrimidine-6-carboxylate
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Overview
Description
Methyl 4-oxo-1H-pyrimidine-6-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-1H-pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by esterification to yield the methyl ester derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-1H-pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups such as amino, hydroxyl, and alkyl groups .
Scientific Research Applications
Methyl 4-oxo-1H-pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of methyl 4-oxo-1H-pyrimidine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-1H-pyrrole-3-carboxylate
- Ethyl 4-oxo-1H-pyrimidine-6-carboxylate
- Methyl 4-oxo-1H-pyrimidine-5-carboxylate
Uniqueness
Methyl 4-oxo-1H-pyrimidine-6-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-oxo-1H-pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)4-2-5(9)8-3-7-4/h2-3H,1H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRASTPGFHWCZFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=O)N=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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